Ethanol, 2-thymyloxy-

Übersicht

Beschreibung

Ethanol, 2-thymyloxy- is a chemical compound with the molecular formula C12H18O2 and a molecular weight of 194.27 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-thymyloxy- typically involves the reaction of thymol with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete reaction. The product is then purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, Ethanol, 2-thymyloxy- can be produced using continuous flow reactors to optimize yield and purity. The process involves the same basic reaction but is scaled up and automated to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions: Ethanol, 2-thymyloxy- undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or ketones.

Reduction: It can be reduced to form alkanes or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include alkyl halides and strong bases like sodium hydride (NaH).

Major Products:

Oxidation: Produces aldehydes or ketones.

Reduction: Produces alkanes.

Substitution: Produces ethers or esters.

Wissenschaftliche Forschungsanwendungen

Industrial Applications

Solvent and Chemical Intermediate

Ethanol, 2-thymyloxy- serves as a solvent in various chemical processes. It is utilized in the synthesis of other organic compounds, enhancing the efficiency of industrial reactions. Its unique properties allow it to act as a carrier for other substances, making it valuable in formulations for paints, coatings, and adhesives.

Table 1: Industrial Uses of Ethanol, 2-thymyloxy-

| Application | Description |

|---|---|

| Solvent | Used in paints and coatings |

| Chemical Intermediate | A precursor in the synthesis of organic chemicals |

| Additive | Enhances properties of adhesives and sealants |

Agricultural Applications

Enhancing Plant Stress Tolerance

Recent studies have demonstrated that applying ethanol, 2-thymyloxy- can significantly improve plant resilience against environmental stressors such as heat and drought. For instance, a study on tomato plants showed that ethanol treatment resulted in higher survival rates and increased fruit production under heat stress conditions. The mechanism involves the upregulation of stress-related genes and enhanced metabolite profiles.

Case Study: Ethanol Application in Tomato Plants

- Objective: To assess the effects of ethanol on heat stress tolerance.

- Method: Tomato seedlings were treated with ethanol solutions before exposure to high temperatures.

- Results: Ethanol-pretreated plants exhibited:

- Increased survival rates by 30%

- Higher fruit yield compared to untreated controls

- Upregulation of genes associated with stress response (e.g., late embryogenesis abundant proteins)

Table 2: Effects of Ethanol Treatment on Plant Growth

| Parameter | Control (Water) | Ethanol Treatment |

|---|---|---|

| Survival Rate (%) | 60 | 90 |

| Fruit Yield (number) | 15 | 25 |

| Stress Response Genes Upregulated | N/A | Yes |

Medical Research Applications

Role in Nonalcoholic Fatty Liver Disease

Ethanol produced by gut microbiota has been implicated in the progression of nonalcoholic fatty liver disease (NAFLD). Research indicates that individuals with NAFLD exhibit significantly elevated levels of ethanol in their bloodstream, suggesting a potential link between microbial metabolism and liver health.

Case Study: Ethanol Levels in NAFLD Patients

- Objective: To investigate the contribution of gut microbiota-derived ethanol to NAFLD.

- Method: Blood samples were analyzed for ethanol concentrations before and after meals.

- Findings:

- Higher portal vein ethanol levels correlated with disease severity.

- Inhibition of alcohol dehydrogenase led to increased peripheral blood ethanol concentrations.

Table 3: Ethanol Concentrations in NAFLD Patients

| Group | Median Portal Vein Ethanol (mM) | Change After Meal (mM) |

|---|---|---|

| Healthy Controls | 2.1 | +0.5 |

| NAFLD Patients | 8.0 | +3.5 |

Wirkmechanismus

The mechanism of action of Ethanol, 2-thymyloxy- involves its interaction with various molecular targets, including enzymes and receptors. It can modulate the activity of these targets, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in microbial metabolism, leading to antimicrobial effects .

Vergleich Mit ähnlichen Verbindungen

Ethanol: A simple alcohol with the formula C2H6O, commonly used as a solvent and in alcoholic beverages.

Thymol: A natural monoterpenoid phenol with the formula C10H14O, known for its antiseptic properties.

Uniqueness: Ethanol, 2-thymyloxy- combines the properties of both ethanol and thymol, making it unique in its ability to act as both a solvent and an antimicrobial agent. This dual functionality makes it particularly valuable in applications where both properties are desired.

Biologische Aktivität

Ethanol, 2-thymyloxy- is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article will explore the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Overview of Ethanol, 2-thymyloxy-

Ethanol, 2-thymyloxy- is a derivative of thymol, which is known for its presence in thyme oil. Thymol has been extensively studied for its biological properties, including antimicrobial and antioxidant effects. The specific activities of ethanol, 2-thymyloxy- are still under investigation, but preliminary studies suggest a range of beneficial effects.

Antimicrobial Activity

Recent studies have indicated that ethanol extracts containing compounds like ethanol, 2-thymyloxy- exhibit significant antimicrobial properties.

Case Study: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that ethanol extracts from natural sources can inhibit the growth of pathogenic bacteria. The following table summarizes the minimum inhibitory concentration (MIC) values for selected strains:

| Bacterial Strain | MIC (mg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus (MRSA) | 0.0338 | Strongly inhibited |

| Bacillus subtilis | 0.0500 | Moderately inhibited |

| Enterococcus faecium | 0.0400 | Strongly inhibited |

These findings suggest that ethanol extracts containing ethanol, 2-thymyloxy- could serve as a basis for developing new antimicrobial agents against resistant strains such as MRSA .

Antioxidant Activity

Ethanol, 2-thymyloxy- also displays antioxidant properties. Antioxidants are crucial in combating oxidative stress and preventing cellular damage.

The antioxidant activity can be assessed using various assays such as DPPH radical scavenging and FRAP (Ferric Reducing Antioxidant Power). In studies involving ethanol extracts with similar compounds:

- DPPH Scavenging Assay : The extract showed an EC50 value of approximately 11.745 mg/mL.

- FRAP Assay : Demonstrated significant reducing power comparable to known antioxidants.

These results indicate that ethanol, 2-thymyloxy- may contribute to reducing oxidative stress in biological systems .

Eigenschaften

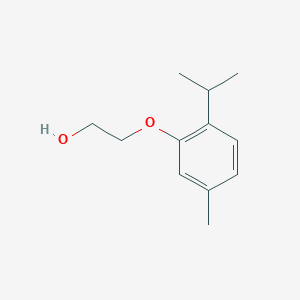

IUPAC Name |

2-(5-methyl-2-propan-2-ylphenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-9(2)11-5-4-10(3)8-12(11)14-7-6-13/h4-5,8-9,13H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLSSBPVJCYTWNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30203643 | |

| Record name | Ethanol, 2-thymyloxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55129-21-0 | |

| Record name | Ethanol, 2-thymyloxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055129210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-thymyloxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.